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Compound of Interest

Compound Name: Acipimox-13C2,15N2

Cat. No.: B12360645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an in-depth

overview of the experimental applications of Acipimox-13C2,15N2. The isotopically labeled

nature of this compound makes it a valuable tool in metabolic research, particularly in studies

involving drug metabolism and pharmacokinetics. While specific safety data for the labeled

compound is not readily available, the information presented here is based on the well-

documented properties of its unlabeled counterpart, Acipimox. The safety and handling

procedures are expected to be identical.

Safety Data Sheet and Handling
The following tables summarize the key safety and physical property data for Acipimox.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their

supplier before handling this compound.

Table 1: Physical and Chemical Properties
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Property Value

Chemical Name 5-methylpyrazine-2-carboxylic acid 4-oxide

Synonyms Acimus, Olbetam, Olbemox

Molecular Formula C₆H₆N₂O₃

Molecular Weight 154.12 g/mol

Melting Point 177-180 °C[1][2]

Boiling Point 539.0±45.0 °C (Predicted)[1]

Density 1.44±0.1 g/cm³ (Predicted)[1]

Solubility
Soluble in methanol, water (100 mM), and

DMSO (100 mM).[1]

Appearance Yellow solid

Table 2: Safety and Handling Information

Category Information

Hazard Codes Xi (Irritant)[1]

Risk Statements R36 (Irritating to eyes)[1]

Safety Statements

S26 (In case of contact with eyes, rinse

immediately with plenty of water and seek

medical advice)[1]

GHS Hazard Statements H319 (Causes serious eye irritation)[1]

GHS Precautionary Statements

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing)[1]

Storage Inert atmosphere, 2-8°C[1]

Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat
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Mechanism of Action and Signaling Pathway
Acipimox is a derivative of nicotinic acid and functions as a lipid-lowering agent.[3][4][5] Its

primary mechanism of action is the inhibition of lipolysis in adipose tissue.[3] This is achieved

through the activation of the G-protein coupled receptor 109A (GPR109A), also known as

hydroxycarboxylic acid receptor 2 (HCAR2), which is predominantly expressed on adipocytes.

[4][6][7]

Activation of GPR109A by Acipimox initiates an intracellular signaling cascade that leads to the

inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic

AMP (cAMP).[8] Reduced cAMP levels lead to a decrease in the activity of protein kinase A

(PKA), a key enzyme in the lipolytic pathway.[8] PKA is responsible for phosphorylating and

activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of

triglycerides into free fatty acids (FFAs) and glycerol.[3][8] By inhibiting PKA, Acipimox prevents

the activation of HSL, thereby reducing the release of FFAs from adipose tissue into the

bloodstream.[3][8]

The decrease in circulating FFAs has several downstream effects. With fewer FFAs available to

the liver, the synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL)

are reduced.[3][4] This subsequently leads to lower levels of low-density lipoprotein (LDL)

cholesterol.[3] Acipimox has also been shown to increase levels of high-density lipoprotein

(HDL) cholesterol, although the precise mechanism is not fully understood.[3][4]
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Caption: Signaling pathway of Acipimox in an adipocyte.
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Experimental Protocols
Acipimox is frequently used in metabolic research to acutely suppress free fatty acid levels.

The following protocols are synthesized from methodologies reported in clinical and preclinical

studies.

Protocol 1: Acute FFA Suppression in Human Metabolic
Studies
This protocol is designed for investigating the acute metabolic effects of Acipimox in human

subjects.

1. Subject Preparation:

Subjects should fast overnight for a minimum of 10-12 hours prior to the study.

Water intake is permitted.

Subjects should avoid strenuous exercise for 24 hours before the study.

A baseline blood sample is collected to determine fasting levels of FFAs, glucose, and

insulin.

2. Acipimox Administration:

For acute suppression of FFAs, a single oral dose of 250 mg of Acipimox is typically

administered.[9][10]

To maintain sustained suppression for specific experimental designs (e.g., during an oral

glucose tolerance test), a second 250 mg dose may be given.[9] A common schedule is to

administer the doses at -180 minutes and -60 minutes before the start of the experimental

procedure.[9]

3. Blood Sampling:

An intravenous catheter should be inserted for repeated blood sampling.
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Blood samples for FFA analysis are collected at baseline (time 0) and at regular intervals

(e.g., every 30 or 60 minutes) following Acipimox administration for the duration of the

experiment.
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Intervention Phase

Testing Phase
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No Strenuous Exercise
(24 hours)

Baseline Blood Sample
(t= -180 min)

Administer Acipimox
(250 mg, t= -180 min)

Administer Acipimox
(250 mg, t= -60 min)

Begin Experimental
Procedure (t=0 min)

(e.g., OGTT)

Repeated Blood Sampling
(e.g., every 30-60 min)
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Caption: Workflow for acute FFA suppression in human studies.

Protocol 2: In Vivo Study of Lipolysis Inhibition in a
Murine Model
This protocol is adapted from studies investigating the effects of Acipimox on lipolysis in mice.

1. Animal Model:

Male C57BL/6 mice are commonly used.

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark

cycle and have ad libitum access to standard chow and water.

2. Acipimox Administration:

Acipimox is dissolved in a suitable vehicle (e.g., saline).

Mice are treated with Acipimox via intraperitoneal (i.p.) injection at a specified dose (e.g., 10

mg/kg).

A control group receives vehicle-only injections.

3. Tissue and Blood Collection:

At a predetermined time point after injection (e.g., 7 days for chronic studies), mice are

euthanized.[11]

Blood is collected via cardiac puncture for the analysis of plasma FFA and glycerol

concentrations.[11]

Adipose tissue depots (e.g., inguinal white adipose tissue - iWAT) are harvested for further

analysis.

4. Tissue Analysis (Western Blotting):
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Protein is extracted from the harvested adipose tissue.

Protein concentrations are determined using a BCA protein assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary

antibodies against key lipolytic enzymes such as total HSL, phosphorylated HSL (p-HSL),

and adipose triglyceride lipase (ATGL).[11]

After washing, the membrane is incubated with a secondary antibody.

Protein bands are visualized using an appropriate detection system.
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Caption: Workflow for in vivo lipolysis inhibition study in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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